

Aspinonene: A Comprehensive Technical Overview of its Chemical Structure, Biosynthesis, and Analysis

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Compound of Interest

Compound Name: *Aspinonene*

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For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of **aspinonene**, a fungal secondary metabolite. **Aspinonene**, a polyketide natural product, presents a unique chemical architecture that has drawn interest for its potential biological activities. This document details its chemical structure, proposed biosynthetic pathway, and relevant experimental protocols, and summarizes the available quantitative data to facilitate further research and development.

Chemical Structure of Aspinonene

Aspinonene is a branched pentaketide natural product isolated from the fungi *Aspergillus ochraceus* and *Aspergillus ostianus*.^{[1][2]} Its chemical structure is characterized by a nine-carbon backbone that includes an epoxide ring, a trans-double bond, and multiple hydroxyl groups.^[1]

The systematic IUPAC name for **aspinonene** is (E,2R,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol.^{[1][3]} Its molecular formula is C₉H₁₆O₄, and it has a molecular weight of 188.22 g/mol.^{[4][2][3]}

Structural Features:

- **Epoxide Ring:** A three-membered ring containing an oxygen atom, specifically a (2R,3S)-3-methyloxirane moiety.

- **Hexene Chain:** A six-carbon chain containing a double bond at the C3-C4 position with E (trans) stereochemistry.
- **Chiral Centers:** Multiple stereocenters, contributing to its specific three-dimensional conformation.
- **Hydroxyl Groups:** Three hydroxyl (-OH) groups located at positions C1, C2, and C5, rendering the molecule polar.

Physicochemical and Spectroscopic Data

The following tables summarize key physicochemical properties and illustrative Nuclear Magnetic Resonance (NMR) data for **aspinonene**.

Table 1: Physicochemical Properties of Aspinonene

| Property | Value | Source |
|-------------------|---|--------|
| Molecular Formula | C ₉ H ₁₆ O ₄ | [2][3] |
| Molecular Weight | 188.22 g/mol | [2][3] |
| Appearance | Oil | [5] |
| Solubility | Soluble in DMSO or methanol | [5] |

Table 2: Illustrative ¹H and ¹³C NMR Data of Aspinonene

Note: The following NMR data is based on typical chemical shifts for the functional groups present in **aspinonene** and serves as an illustrative example. For precise, experimentally derived assignments, it is crucial to consult the primary literature: J. Chem. Soc., Perkin Trans. 1, 1995, 1663-1666.[4]

| Position | ¹ H Chemical Shift (δ, ppm) | ¹³ C Chemical Shift (δ, ppm) |
|------------------------------|--|---|
| 1 | ~3.60 | ~65.0 |
| 2 | - | ~75.0 |
| 3 | ~5.80 | ~130.0 |
| 4 | ~5.70 | ~135.0 |
| 5 | ~4.20 | ~70.0 |
| 6 | ~1.20 | ~20.0 |
| 7 (Oxirane CH) | ~3.00 | ~60.0 |
| 8 (Oxirane CH) | ~2.90 | ~58.0 |
| 9 (Oxirane CH ₃) | ~1.30 | ~17.0 |

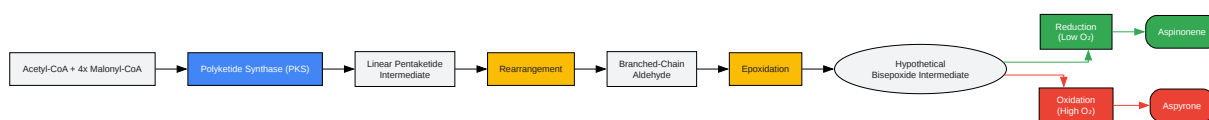
Biosynthesis of Aspinonene

Aspinonene is a pentaketide, meaning its carbon skeleton is derived from the polymerization of five two-carbon units (one acetyl-CoA starter unit and four malonyl-CoA extender units).[6] Its biosynthesis is closely linked to that of aspyrone, another secondary metabolite produced by *A. ochraceus*. [7][8] They share a common biosynthetic pathway that diverges at a late stage.[7]

The proposed pathway involves:

- Polyketide Chain Assembly: A Polyketide Synthase (PKS) enzyme catalyzes the formation of a linear pentaketide intermediate.[6]
- Rearrangement: The linear intermediate undergoes a significant rearrangement to form a branched-chain aldehyde.[6]
- Epoxidation: The rearranged molecule is believed to undergo epoxidation, leading to a hypothetical bisepoxide intermediate.[6][8]
- Bifurcation Point: This bisepoxide is a critical branch point. The fate of this intermediate is determined by the cellular redox state, which is influenced by the concentration of dissolved oxygen.[7][8]

- Reduction: In low oxygen environments, the bisepoxide is reduced to yield **aspinonene**.^[7]
- Oxidation: Under conditions of high dissolved oxygen, the same intermediate is oxidized to form aspyrone.^{[7][8]}

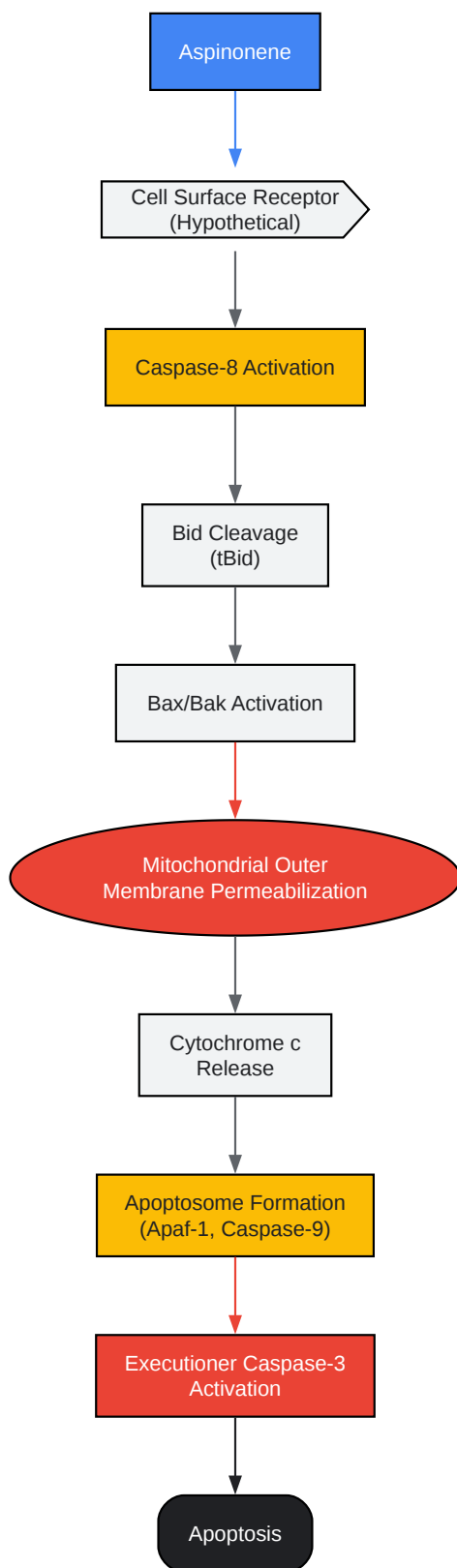


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Figure 1. Proposed biosynthetic pathway of **Aspinonene**.

Potential Biological Activity and Signaling Pathways

While the biological activity of **aspinonene** is largely uncharacterized, its structural similarity to other bioactive fungal polyketides suggests potential pharmacological properties.^{[1][9]} Many fungal metabolites are known to induce cytotoxicity in cancer cells through the induction of apoptosis (programmed cell death).^[1] A hypothetical signaling pathway illustrating this potential mechanism is presented below. Further research is required to determine if **aspinonene** acts through a similar mechanism.^{[1][2]}



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Figure 2. A potential signaling pathway for cytotoxicity.

Experimental Protocols

This section provides detailed methodologies for the isolation of **aspinonene** and for its analysis using NMR spectroscopy.

Isolation and Purification of Aspinonene from Fungal Culture

This protocol describes a general method for the extraction and purification of **aspinonene** from *Aspergillus* cultures.[\[9\]](#)

1. Fermentation:

- Cultivate the fungus (*Aspergillus ochraceus*) in stirred fermentors (e.g., 10 dm³).
- Maintain the pH of the culture medium between 3.5 and 4.5, as an acidic environment is crucial for **aspinonene** production.[\[9\]](#)
- Continue cultivation until the end of the logarithmic growth phase (typically around 100 hours).[\[9\]](#)

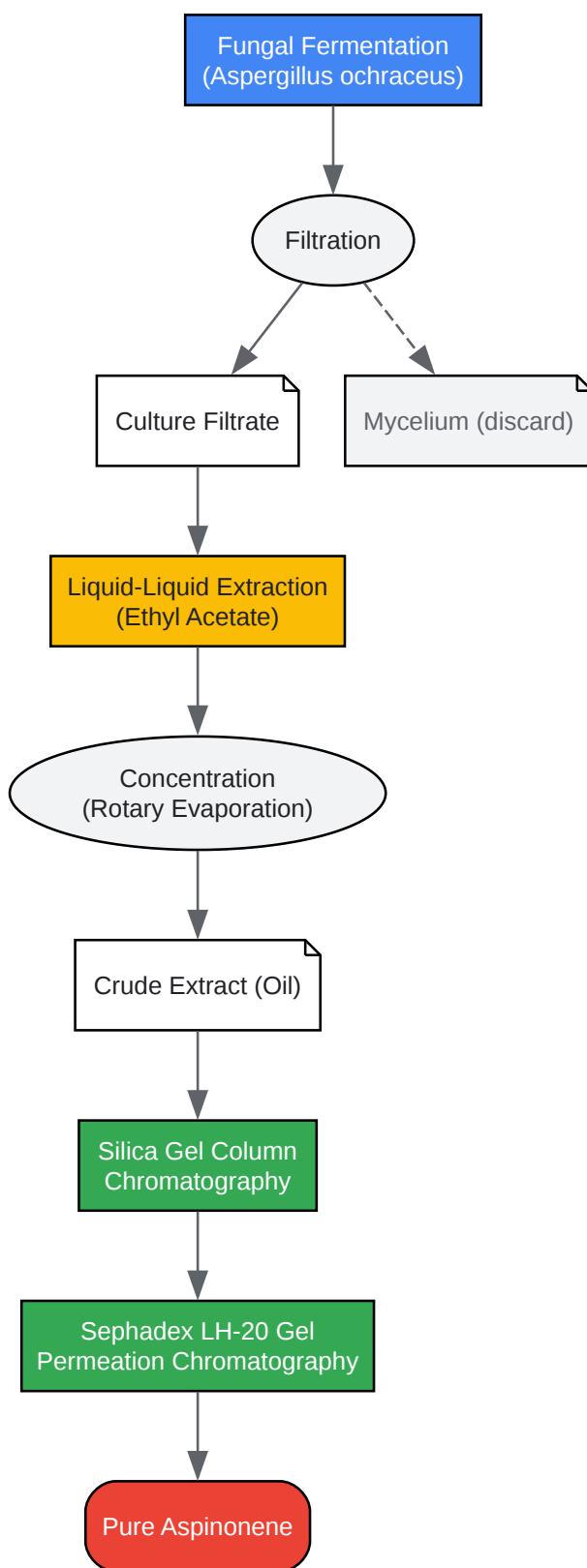
2. Extraction:

- Separate the fungal mycelium from the culture broth by filtration.
- Extract the culture filtrate sequentially with equal volumes of chloroform (3x) and then ethyl acetate (3x).
- Combine the ethyl acetate extracts and concentrate them under reduced pressure to yield a crude oil.[\[9\]](#)

3. Chromatographic Purification:

- Subject the crude oil to column chromatography on silica gel.
- Elute the column with a chloroform-methanol solvent system (e.g., 9:1 v/v).
- Collect fractions and monitor by thin-layer chromatography (TLC).

- Pool the fractions containing **aspinonene** and further purify them by gel-permeation chromatography on Sephadex LH-20, using methanol as the eluent.[\[9\]](#)
- The reported yield is approximately 68 mg of pure **aspinonene** per 10 dm³ of culture broth.
[\[9\]](#)



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Figure 3. General workflow for the isolation of **Aspinonene**.

NMR Spectroscopic Analysis

This protocol outlines a general procedure for acquiring ^1H and ^{13}C NMR spectra for the structural elucidation of **aspinonene**.^[4]

1. Sample Preparation:

- Dissolve 5-10 mg of purified **aspinonene** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform- d , CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a clean, dry 5 mm NMR tube.

2. 1D ^1H NMR Acquisition:

- Acquire a standard proton NMR spectrum on a 500 MHz (or higher) spectrometer.
- Typical Parameters:
 - Spectral Width: 12-16 ppm
 - Acquisition Time: 2-4 seconds
 - Relaxation Delay: 1-5 seconds
 - Number of Scans: 16-64

3. 1D ^{13}C NMR Acquisition:

- Acquire a proton-decoupled carbon-13 NMR spectrum.
- Typical Parameters:
 - Spectral Width: 200-250 ppm
 - Acquisition Time: 1-2 seconds
 - Relaxation Delay: 2-5 seconds
 - Number of Scans: 1024-4096

4. 2D NMR Experiments (for full structural assignment):

- To unambiguously assign all proton and carbon signals and elucidate the full stereochemistry, a suite of 2D NMR experiments is recommended, including:
 - COSY (Correlation Spectroscopy): To identify proton-proton spin couplings.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and aid in stereochemical assignment.

Conclusion

Aspinonene is a fungal metabolite with a well-defined chemical structure and a proposed biosynthetic pathway that highlights a fascinating metabolic branch point.[9] However, its biological activity remains a largely unexplored area, presenting a significant research opportunity.[9][10] The development of a total synthesis would be beneficial for producing larger quantities for comprehensive biological screening and for generating structural analogs with potentially enhanced therapeutic properties.[9] This guide consolidates the current knowledge on **aspinonene** to serve as a foundational resource for future investigations into its potential applications.

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